molecular formula C10H11BrN2O3 B2567377 2-bromo-N-(4-nitrophenyl)butanamide CAS No. 401640-94-6

2-bromo-N-(4-nitrophenyl)butanamide

Cat. No.: B2567377
CAS No.: 401640-94-6
M. Wt: 287.113
InChI Key: ZEDNZSRZTUPWGL-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-nitrophenyl)butanamide is an organic compound with the molecular formula C10H11BrN2O3 This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a butanamide backbone

Scientific Research Applications

2-Bromo-N-(4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(4-nitrophenyl)butanamide” is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-nitrophenyl)butanamide typically involves the bromination of N-(4-nitrophenyl)butanamide. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions. The process generally requires a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction mixture is stirred at a specific temperature until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-nitrophenyl)butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The primary product is 2-amino-N-(4-nitrophenyl)butanamide.

    Oxidation Reactions: Oxidized products with different functional groups.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-nitrophenyl)butyramide
  • 2-Bromo-N-(4-nitrophenyl)propanamide
  • 2-Bromo-N-(4-nitrophenyl)pentanamide

Uniqueness

2-Bromo-N-(4-nitrophenyl)butanamide is unique due to its specific combination of a bromine atom and a nitrophenyl group attached to a butanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-bromo-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-3-5-8(6-4-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDNZSRZTUPWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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